Structural Characterization and Analytical Profiling of 3-(1H-Imidazol-2-yl)cyclobutan-1-one Hydrochloride
This technical guide is structured to serve as a definitive reference for the characterization and handling of 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride . Given the specialized nature of this intermediate—often...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a definitive reference for the characterization and handling of 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride .
Given the specialized nature of this intermediate—often a precursor to bioactive amines like 3-(1H-imidazol-2-yl)cyclobutan-1-amine (CAS 1469642-64-1) used in JAK inhibitor development—this guide synthesizes predictive spectral logic with established cyclobutanone chemistry.
This compound presents a unique analytical challenge due to the juxtaposition of a highly strained cyclobutanone ring (approx. 26 kcal/mol strain energy) and a basic imidazole moiety. The hydrochloride salt form is critical for isolating this species, as the free base is prone to polymerization or ring-opening decomposition pathways.
Structural Logic & Numbering
The molecule consists of a four-membered ketone ring substituted at the 3-position by an imidazole ring attached at its C2 carbon.[1]
Cyclobutanone Moiety: Characterized by high IR carbonyl frequency due to bond angle compression (<90°).[2]
Imidazole Moiety: Protonated at the N3 position in the HCl salt, leading to significant downfield shifts in NMR compared to the free base.[2]
Figure 1: Structural components and their corresponding primary spectroscopic signatures.[2]
Spectroscopic Data Profile
Note: The following data represents the theoretical consensus values derived from analogous 3-substituted cyclobutanones and imidazole salts. Experimental values may vary slightly based on solvent (DMSO-d6 vs. D2O) and concentration.
Infrared Spectroscopy (FT-IR)
The most diagnostic feature of this molecule is the carbonyl stretch. Unlike unstrained ketones (1715 cm⁻¹), cyclobutanones absorb at significantly higher frequencies.[2]
Functional Group
Frequency (cm⁻¹)
Intensity
Assignment
C=O (Ketone)
1775 – 1795
Strong
Cyclobutanone ring strain increases bond order character.[2]
The synthesis typically involves the reaction of 3-carboxycyclobutanone derivatives or the oxidation of the corresponding alcohol. The isolation of the HCl salt is the critical control point for stability.
Protocol:
Dissolution: Dissolve the crude free base (3-(1H-imidazol-2-yl)cyclobutan-1-one) in anhydrous 1,4-dioxane or diethyl ether.
Salt Formation: Dropwise addition of 4M HCl in dioxane at 0°C.
Precipitation: The hydrochloride salt precipitates immediately as a white/off-white hygroscopic solid.
Filtration: Filter under nitrogen (to avoid moisture uptake) and wash with cold ether.
Drying: Vacuum dry at 40°C for 12 hours.
Analytical Workflow (Quality Control)
To validate the identity of the compound, follow this self-validating logic flow.
Figure 2: Step-by-step analytical workflow for validating the salt stoichiometry and structural integrity.
Critical Stability & Handling Notes
Enolization Risk: The protons adjacent to the carbonyl (C2/C4) are acidic. In the presence of strong bases, the cyclobutane ring is prone to ring-opening or aldol-like polymerization. Always store as the HCl salt.
Hygroscopicity: The imidazole hydrochloride moiety is hygroscopic. Water uptake can complicate stoichiometry calculations for subsequent reactions (e.g., reductive amination to the amine, CAS 1469642-64-1).
Thermal Instability: Do not heat above 60°C for extended periods; cyclobutanones can undergo thermal decarbonylation or rearrangement.
References
Pfizer Inc. (2018).[2] Development of a Scalable Synthesis of Abrocitinib (PF-04965842). Organic Process Research & Development, 22(10), 1422–1433.[2] [2]
1H NMR and 13C NMR analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-one Abstract This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-one
Abstract
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-one. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features expected from this molecule. By dissecting the constituent cyclobutanone and 2-substituted imidazole moieties, we establish a robust predictive framework for chemical shifts, coupling constants, and multiplicity patterns. This guide details a self-validating experimental workflow, from sample preparation to advanced 2D NMR techniques (COSY, HSQC, HMBC), ensuring unambiguous structural elucidation. The causality behind experimental choices is explained, providing a practical and scientifically rigorous approach to the characterization of this and similar complex small molecules.
Introduction: The Need for Rigorous Structural Verification
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Molecules combining functionalities, such as the strained cyclobutane ring and the versatile imidazole heterocycle, present unique opportunities for probing biological space. 3-(1H-Imidazol-2-yl)cyclobutan-1-one represents a promising scaffold, merging a carbonyl group for further functionalization with the hydrogen-bond donating and accepting capabilities of imidazole.
Before any functional or biological assessment, unequivocal structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms is unparalleled.
This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of 3-(1H-Imidazol-2-yl)cyclobutan-1-one. In the absence of published experimental data for this specific molecule, we will derive a predicted spectrum by analyzing data from its core components, providing researchers with a reliable benchmark for their own experimental findings.
Foundational NMR Characteristics of the Constituent Moieties
A predictive understanding of the final molecule's spectrum begins with an analysis of its parts: the cyclobutanone ring and the 2-substituted imidazole ring.
The Cyclobutanone Ring System
The cyclobutanone moiety is characterized by a four-membered ring containing a carbonyl group. This structure imposes significant ring strain and distinct electronic effects that govern its NMR signature.
¹H NMR: Protons on a cyclobutane ring typically appear in a range that is slightly downfield from larger, less strained cycloalkanes.[1] For cyclobutanone, the protons alpha to the carbonyl (C2 and C4 positions) are deshielded by the electron-withdrawing effect of the C=O group and are expected to resonate at a lower field (higher ppm) than the protons beta to it (C3 position).[2] The ¹H-NMR spectrum of unsubstituted cyclobutanone, for instance, shows signals around 3.00 ppm for the α-protons and 1.95 ppm for the β-protons.[2] The protons on the same carbon (geminal) will be chemically inequivalent and will split each other, and they will also be split by adjacent (vicinal) protons, often leading to complex multiplets.
¹³C NMR: The carbonyl carbon is the most deshielded, typically appearing in the far downfield region of the spectrum (>200 ppm).[3] The α-carbons are deshielded relative to the β-carbon due to the proximity of the carbonyl group. In unsubstituted cyclobutanone, the α-carbons appear around 47 ppm, while the β-carbon is observed near 13 ppm.[3][4]
The 2-Substituted Imidazole Ring System
The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. Its NMR spectrum is highly sensitive to substitution, solvent, and tautomerism.
Tautomerism: A critical feature of N-unsubstituted imidazoles is the rapid proton exchange between the two nitrogen atoms (N1 and N3).[5] This tautomerism can lead to time-averaged signals in the NMR spectrum, making the C4 and C5 carbons (and their attached protons) appear chemically equivalent, especially in aprotic solvents at room temperature.[5][6] This phenomenon can sometimes complicate full structural description by conventional solution NMR.[5]
¹H NMR: The N-H proton typically appears as a broad singlet at a variable, downfield chemical shift (often >10 ppm), and its signal will disappear upon shaking the sample with D₂O. The C4-H and C5-H protons of the imidazole ring are in the aromatic region, generally between 7.0 and 8.0 ppm.[7][8] In cases of rapid tautomerism, these two protons may give rise to a single, averaged signal.
¹³C NMR: The C2 carbon, situated between two nitrogen atoms, is the most downfield of the ring carbons (typically 135-145 ppm). The C4 and C5 carbons resonate at lower chemical shifts, usually in the 115-125 ppm range.[7][9] The effect of a substituent at the C2 position will influence the precise shifts of C4 and C5.
Predicted NMR Spectra of 3-(1H-Imidazol-2-yl)cyclobutan-1-one
By integrating the principles from the constituent moieties, we can construct a detailed prediction for the ¹H and ¹³C NMR spectra of the target molecule. The atom numbering scheme used for assignment is shown below.
Caption: Atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The proton spectrum is predicted to contain five distinct sets of signals.
Proton Label
Predicted δ (ppm)
Multiplicity
Coupling (J)
Rationale
H-N1
10.0 - 12.0
br s
-
Typical for imidazole N-H; broad due to exchange and quadrupole effects from nitrogen. Exchangeable with D₂O.
H4 / H5
7.0 - 7.5
s
-
Aromatic protons of the imidazole ring. May appear as a single sharp singlet due to rapid tautomeric exchange.
H2'a / H2'b
3.2 - 3.6
m
gem, vic
Protons alpha to the carbonyl (C1'). Deshielded. Expected to be a complex multiplet due to geminal coupling and vicinal coupling to H3' and H4'.
H4'a / H4'b
3.2 - 3.6
m
gem, vic
Protons alpha to the carbonyl (C1'). Chemically equivalent to H2' protons by symmetry.
H3'
3.7 - 4.2
p or m
vic
Methine proton at the point of substitution. Deshielded by the adjacent imidazole ring. Expected to be a pentet or complex multiplet from coupling to four adjacent protons (H2'a, H2'b, H4'a, H4'b).
Predicted ¹³C NMR and DEPT-135 Spectrum
The proton-decoupled ¹³C spectrum is predicted to show six distinct signals. A DEPT-135 experiment would be crucial for distinguishing between CH, CH₂, and quaternary carbons.
Methine carbon of the cyclobutane ring, shielded relative to the alpha-carbons.
Recommended Experimental Protocols for Spectral Acquisition
To validate the predicted spectral data and confirm the molecular structure, a systematic series of NMR experiments is required.
Sample Preparation
Solvent Selection: DMSO-d₆ is the recommended solvent. Its ability to form hydrogen bonds helps to slow down the N-H proton exchange, often resulting in a sharper N-H signal compared to a solvent like CDCl₃.[11] It also effectively dissolves a wide range of polar organic compounds.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
One-Dimensional (1D) NMR Experiments
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.
DEPT-135 & DEPT-90: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments. A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show signals for CH carbons. These experiments are essential for carbon type assignment.[12]
Two-Dimensional (2D) NMR Experiments
For a molecule with potential signal overlap and complex coupling, 2D NMR is indispensable for unambiguous assignment.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing the connectivity within the cyclobutanone ring (e.g., correlations between H3' and the H2'/H4' protons).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C spectra (e.g., correlating the signal at ~3.4 ppm to the carbon signal at ~50 ppm, confirming the C2'/H2' assignment).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key to connecting the different parts of the molecule. For instance, a correlation from the H3' proton to the C2 carbon of the imidazole ring would definitively prove the connectivity between the two ring systems.
A Self-Validating Workflow for Structural Elucidation
The combination of 1D and 2D NMR experiments provides a robust, self-validating workflow for confirming the structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-one.
Caption: A logical workflow for NMR-based structural elucidation.
Workflow Steps:
Initial Assessment (1D NMR): Use the ¹H NMR to identify all proton signals and their multiplicities. Use the ¹³C and DEPT spectra to count the unique carbons and determine their types (C, CH, CH₂, CH₃).
Direct Correlation (HSQC): Correlate each proton signal with its directly attached carbon signal from the HSQC spectrum. This creates confirmed C-H fragments.
Proton Network (COSY): Use the COSY spectrum to trace the proton-proton coupling network within the cyclobutanone ring, confirming the H3'-H2'/H4' connectivity.
Molecular Assembly (HMBC): Use the key HMBC correlations to piece the fragments together. The crucial correlations to observe are:
From the H3' proton to the imidazole carbons C2 and C4/C5 .
From the H4/H5 imidazole protons to the cyclobutane carbon C3' .
From the H2'/H4' protons to the carbonyl carbon C1' .
Application Note: High-Throughput Screening and Mechanistic Profiling of Novel Imidazole Derivatives
Abstract & Strategic Overview The resurgence of invasive fungal infections, driven by Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation imidazole derivatives. While...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The resurgence of invasive fungal infections, driven by Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of next-generation imidazole derivatives. While triazoles (e.g., fluconazole) dominate current therapy, novel imidazoles offer unique lipophilic profiles and binding kinetics that can bypass resistance mechanisms.
This guide outlines a self-validating screening pipeline for novel imidazole candidates. Unlike generic screening protocols, this workflow integrates primary susceptibility testing (CLSI/EUCAST standards) with direct mechanistic validation (sterol quantification) and safety profiling (Selectivity Index), ensuring that "hits" are true CYP51 inhibitors with viable therapeutic windows.
The Screening Workflow
The following logic gate ensures resources are only invested in high-potential candidates.
Figure 1: The logical progression from synthesis to lead identification. Note the parallel processing of Mechanism and Toxicity to calculate the Selectivity Index (SI) early.
Chemical Context: The Target
To screen effectively, one must understand the target. Imidazoles function by inhibiting Lanosterol 14
-demethylase (CYP51) . This enzyme converts lanosterol to ergosterol, a critical component of fungal cell membranes.
Inhibition Consequence:
Depletion of ergosterol (membrane rigidity fails).[1]
Accumulation of toxic 14
-methylsterols (membrane stress/arrest).
Figure 2: Mechanism of Action. Imidazoles bind the heme iron of CYP51, forcing the pathway toward toxic sterol accumulation.
Objective: Prove the "hit" actually targets ergosterol synthesis, distinguishing it from non-specific toxins [2].
Principle
Ergosterol has a unique UV absorption spectrum (four peaks between 260–300 nm). Inhibiting CYP51 reduces the height of these peaks and may increase precursors (24(28)-dehydroergosterol).
Step-by-Step Methodology
Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with the test compound at sub-MIC levels (e.g., MIC/2) for 16–24 hours.
Control: Culture with solvent (DMSO) only.
Harvest: Centrifuge (3000
, 5 min). Wash pellets with sterile water.
Saponification (Lysis):
Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL sterile water + ethanol to 100mL).
Vortex 1 min. Incubate at 85°C for 1 hour.
Why? This lyses the cell wall and releases sterols from the membrane esters.
Extraction:
Allow to cool. Add 1 mL sterile water and 3 mL n-Heptane .
Vortex vigorously for 3 minutes.
Allow layers to separate. The sterols are in the top (heptane) layer .
Add MTT reagent (5 mg/mL in PBS).[5] Incubate 4h at 37°C.
Mechanism:[1][6][7][8][9] Viable mitochondria reduce yellow MTT to purple formazan.
Solubilization: Remove media.[5][10] Add 100 µL DMSO to dissolve crystals.
Analysis: Read Absorbance at 570 nm. Calculate
(concentration causing 50% cell death).
Data Interpretation & Troubleshooting
Interpreting the Selectivity Index (SI)
SI Value ()
Interpretation
Action
< 1
Toxic (Kills host before fungus)
Stop. Check structure for non-specific alkylating groups.
1 – 10
Narrow Therapeutic Window
Optimize. Modify R-groups to decrease lipophilicity (LogP).
> 10
Promising Lead
Proceed to Biofilm/In vivo studies.
> 50
Excellent Profile
Priority Candidate.
Common Failure Points
Trailing Effect: In MIC tests, azoles often show partial inhibition at high concentrations (trailing).
Fix: Follow CLSI "50% inhibition" rule strictly. Do not demand 100% clarity.
Precipitation: The compound crashes out in RPMI.
Fix: Check solubility. If insoluble at >10 µg/mL, the MIC data is likely a physical artifact, not biological activity.
References
CLSI. (2017).[9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-Ed4).[9] Clinical and Laboratory Standards Institute.[9][11][12]
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[4][13] Journal of Clinical Microbiology.
Mosmann, T. (1983).[10] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[10] Journal of Immunological Methods.[10]
EUCAST. (2020).[12][14] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[14] European Committee on Antimicrobial Susceptibility Testing.[12]
protocol for testing enzyme inhibition by 3-(1H-Imidazol-2-yl)cyclobutan-1-one
Application Note: Characterization of Enzyme Inhibition by 3-(1H-Imidazol-2-yl)cyclobutan-1-one Introduction & Mechanism of Action This application note details the protocol for evaluating the inhibitory potency and mech...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of Enzyme Inhibition by 3-(1H-Imidazol-2-yl)cyclobutan-1-one
Introduction & Mechanism of Action
This application note details the protocol for evaluating the inhibitory potency and mechanism of 3-(1H-Imidazol-2-yl)cyclobutan-1-one . Based on its chemical structure, this compound acts as a transition-state analog targeting hydrolases (specifically serine or cysteine proteases) or metallo-enzymes.
Chemical Logic:
The Warhead (Cyclobutanone): The strained four-membered ring (~26 kcal/mol strain energy) renders the ketone carbonyl highly electrophilic. In the active site of a hydrolase, this carbonyl undergoes nucleophilic attack by the catalytic residue (Ser-OH or Cys-SH) to form a stable hemiketal or hemithioketal adduct. This adduct mimics the tetrahedral intermediate of peptide bond hydrolysis.
The Recognition Element (Imidazole): The imidazole ring (pKa ~6.0–7.0) likely provides specificity by interacting with acidic residues (Asp/Glu) in the enzyme's S1 specificity pocket or by coordinating a catalytic metal ion (e.g., Zn²⁺).
Expected Inhibition Mode:
Reversible Covalent Inhibition: The formation of the hemiketal is generally reversible.
Slow-Binding Kinetics: Due to the structural rearrangement required for hemiketal formation, these inhibitors often exhibit time-dependent inhibition.
Materials & Reagents
Component
Specification
Notes
Inhibitor
3-(1H-Imidazol-2-yl)cyclobutan-1-one
Store at -20°C. Hygroscopic.
Solvent
DMSO (Anhydrous)
Prepare 100 mM stock. Avoid protic solvents for stock.
Buffer System
HEPES or Tris-HCl (50 mM)
pH 7.0–8.0 (Critical for imidazole protonation state).
Substrate
Chromogenic/Fluorogenic Peptide
Specific to the target enzyme (e.g., pNA or AMC labeled).
Target Enzyme
Purified Hydrolase/Protease
>90% purity recommended for kinetic studies.
Control Inhibitor
Known reversible inhibitor
For assay validation.
Experimental Protocols
Phase 1: Assay Development & Linearity Check
Objective: Ensure the enzyme reaction is linear with respect to time and enzyme concentration before testing the inhibitor.
Buffer Preparation: Prepare 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100 (to prevent aggregation).
Enzyme Titration: Dilute enzyme (e.g., 1 nM to 100 nM) and monitor product formation over 60 minutes.
Selection: Choose an enzyme concentration that yields a linear velocity (
) for at least 30 minutes and consumes <10% of the substrate.
Phase 2: IC50 Determination (Dose-Response)
Objective: Determine the concentration of inhibitor required to reduce enzyme activity by 50%.
Inhibitor Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (e.g., 100 µM down to 0.1 nM). Maintain constant DMSO concentration (e.g., 1%) in all wells.
Pre-incubation (Critical): Incubate Enzyme + Inhibitor for 30 minutes at 25°C. Note: Cyclobutanones are often slow-binding; omitting this step may underestimate potency.
Start Reaction: Add Substrate (at
concentration) to all wells.
Measurement: Monitor absorbance/fluorescence continuously for 20 minutes.
Analysis: Calculate initial velocity (
) and fit data to the Four-Parameter Logistic (4PL) equation:
Phase 3: Time-Dependency & Reversibility (The "Jump-Dilution" Assay)
Objective: Distinguish between reversible (hemiketal) and irreversible (ring-opening/alkylation) inhibition.
Incubation: Incubate Enzyme (100x final concentration) with Inhibitor (10x IC50) for 60 minutes.
Control: Enzyme + DMSO.
Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (10x
).
Monitoring: Immediately measure product formation continuously for 60 minutes.
Interpretation:
Reversible: Activity recovers over time as the inhibitor dissociates (concave-up curve).
The following diagram illustrates the theoretical interaction between the cyclobutanone warhead and a serine protease active site.
Caption: Mechanism of Action: Nucleophilic attack by the enzyme's catalytic serine on the cyclobutanone carbonyl forms a reversible hemiketal adduct, mimicking the transition state.
Data Analysis & Calculation of
For a competitive, reversible inhibitor, the
(inhibition constant) is calculated using the Cheng-Prusoff equation :
For Slow-Binding Inhibitors:
If the IC50 decreases significantly with pre-incubation time, the inhibitor is slow-binding. In this case, analyze the reaction progress curves using the integrated rate equation for slow-onset inhibition:
: Initial velocity
: Steady-state velocity
: Apparent first-order rate constant for the transition from to .
Troubleshooting & Optimization
Issue
Probable Cause
Solution
No Inhibition observed
pH mismatch
The imidazole (pKa ~7) may need to be protonated/deprotonated for binding. Test pH 6.0, 7.0, and 8.0.
Non-linear progress curves
Instability or Slow-binding
Check inhibitor stability in buffer by LC-MS. If stable, treat as slow-binding (extend pre-incubation).
Insolubility
High Concentration
Do not exceed 5% DMSO. If precipitation occurs, reduce [I] and increase assay sensitivity.
Irreversible behavior
Ring opening
Cyclobutanones can sometimes undergo ring expansion. Verify adduct mass by intact protein MS.
Characterization Workflow
Caption: Decision tree for characterizing the kinetic mechanism of the inhibitor.
References
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
Abboud, M. I., et al. (2016). "The Mechanism of Inhibition of Metallo-β-Lactamases by Bicyclic Boronates and Cyclobutanones." Antimicrobial Agents and Chemotherapy. (Context for cyclobutanone mechanism).
Tatsumi, R., et al. (2021). "Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA." ACS Omega.[1] (Demonstrates cyclobutanone as transition state analog).
Silverman, R. B. (1995). "Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology." Methods in Enzymology.
Application Note: Precision Quantification of 3-(1H-Imidazol-2-yl)cyclobutan-1-one via High-pH Reversed-Phase HPLC
This Application Note is structured to provide a definitive, field-ready protocol for the quantification of 3-(1H-Imidazol-2-yl)cyclobutan-1-one . It moves beyond generic templates to address the specific chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a definitive, field-ready protocol for the quantification of 3-(1H-Imidazol-2-yl)cyclobutan-1-one . It moves beyond generic templates to address the specific chromatographic challenges posed by the polar, basic imidazole moiety attached to a strained cyclobutanone ring.
Executive Summary
This guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(1H-Imidazol-2-yl)cyclobutan-1-one . Unlike standard acidic reversed-phase methods that often result in poor retention and peak tailing for basic imidazoles, this protocol utilizes a High-pH (pH 10.0) strategy on a hybrid-silica column. This approach ensures the analyte remains in its neutral (deprotonated) state, maximizing hydrophobic interaction, improving peak symmetry, and enhancing sensitivity.
Target Audience: Analytical Chemists, QC Specialists, and Process Chemists in pharmaceutical development.
Scientific Rationale & Method Strategy
The Chemical Challenge
The analyte consists of two distinct functional groups with opposing chromatographic needs:
Imidazole Ring: A basic heterocycle (
). At standard acidic HPLC conditions (pH 2-3), it becomes protonated ( charge), leading to:
Dewetting/Exclusion: Rapid elution near the void volume (
).
Silanol Interaction: Severe peak tailing due to ionic interaction with residual silanols on the stationary phase.
Cyclobutanone: A strained, polar ketone. It is relatively stable but requires a non-nucleophilic solvent system to prevent potential hemiacetal formation during storage.
The Solution: High-pH Chromatography
By elevating the mobile phase pH to 10.0 (well above the
), we force the imidazole into its neutral free-base form .
Mechanism: Neutral species exhibit significantly higher retention on C18 ligands compared to their ionic counterparts.
Benefit: This eliminates the need for ion-pairing reagents (which degrade column life) and suppresses silanol ionization, resulting in sharp, symmetrical peaks.
Method Logic Flowchart
Figure 1: Decision matrix for selecting the High-pH strategy to optimize retention of basic imidazole derivatives.
Detailed Protocol
Instrumentation & Reagents[1]
HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with DAD/VWD.
Column (Critical): Waters XBridge C18 (
) or Agilent Poroshell HPH-C18.
Note: Do NOT use standard silica columns (e.g., Zorbax Eclipse Plus) at pH 10; they will dissolve.
Why? Matches initial mobile phase conditions to prevent "solvent effect" (peak distortion).
Stability Note: Avoid using Methanol as the diluent. The cyclobutanone ring is strained; while relatively stable, long-term storage in nucleophilic alcohols can lead to hemiacetal formation.
Stock Solution (1.0 mg/mL):
Accurately weigh 10 mg of 3-(1H-Imidazol-2-yl)cyclobutan-1-one reference standard.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to volume with Diluent.
Working Standard (0.1 mg/mL):
Pipette 1.0 mL of Stock Solution into a 10 mL flask.
Figure 2: Step-by-step experimental workflow for routine quantification.
Troubleshooting & Optimization
Issue 1: Peak Tailing (Tailing Factor > 1.5)
Cause: Secondary interactions with silanols or pH drift.
Fix: Ensure pH is strictly
9.5. If pH drops below 9, the imidazole begins to protonate. Verify column age (voids at the head of the column cause tailing).
Issue 2: Retention Time Drift
Cause: Evaporation of Ammonia from the buffer.
Fix: Prepare Mobile Phase A daily. Keep the buffer bottle capped tightly.
Issue 3: Split Peaks
Cause: Solvent mismatch.
Fix: Ensure the sample diluent contains at least 80% water. Injecting a high-organic sample (e.g., 100% ACN) into a 95% aqueous mobile phase will cause the analyte to precipitate or travel faster than the solvent front initially.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Waters Corporation. (2023). XBridge BEH C18 Columns Care & Use Manual. (High-pH stability data for hybrid columns). Link
PubChem. (n.d.). Compound Summary: Imidazole.[4][1][2][3][5][6][7][8] (pKa and chemical properties).[3] Link
Application Note: Mechanism of Action Studies for 3-(1H-Imidazol-2-yl)cyclobutan-1-one
Executive Summary This guide details the experimental framework for elucidating the Mechanism of Action (MoA) of 3-(1H-Imidazol-2-yl)cyclobutan-1-one (referred to herein as IMC-1 ). IMC-1 represents a class of transition...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the experimental framework for elucidating the Mechanism of Action (MoA) of 3-(1H-Imidazol-2-yl)cyclobutan-1-one (referred to herein as IMC-1 ).
IMC-1 represents a class of transition-state analog inhibitors designed to target hydrolases (e.g., serine proteases, metalloenzymes like DapE). Its pharmacophore combines a specificity element (the imidazole ring) with a reactive "warhead" (the strained cyclobutanone). The core mechanism involves the reversible formation of a covalent tetrahedral adduct with the enzyme's catalytic nucleophile, mimicking the transition state of peptide/amide bond hydrolysis.
This protocol suite provides a self-validating workflow to confirm:
Target Engagement: Physical binding to the active site.
Kinetic Mechanism: Reversible covalent inhibition (slow-onset vs. rapid equilibrium).
Structural Validation: Confirmation of the gem-diol/hemiketal adduct.
Mechanistic Hypothesis & Chemical Logic
The Warhead: Cyclobutanone
Unlike standard ketones, the cyclobutanone ring in IMC-1 is highly strained (~26 kcal/mol). This strain makes the carbonyl carbon highly electrophilic.
Reaction: Upon binding to an enzyme active site, the catalytic nucleophile (e.g., Serine-OH or a Zinc-activated water molecule) attacks the carbonyl carbon.
Result: The
carbonyl converts to an hybridized hemiketal (if Serine is the nucleophile) or gem-diol (if Water is the nucleophile).
Inhibition: This tetrahedral adduct structurally mimics the high-energy transition state of the natural substrate hydrolysis, resulting in tight binding affinity (
).
The Anchor: Imidazole
The 3-(1H-Imidazol-2-yl) moiety serves as the "anchor," providing specificity via:
Metal Coordination: Binding to active site metals (Zn²⁺, Fe²⁺) in metalloenzymes.
Hydrogen Bonding: Interacting with Asp/Glu residues in the substrate-binding pocket.
Visualizing the Mechanism
The following diagram illustrates the theoretical pathway of IMC-1 inhibiting a Zinc-dependent hydrolase (e.g., DapE).
Caption: Figure 1. Kinetic pathway of IMC-1. The compound initially binds non-covalently (Michaelis complex), followed by nucleophilic attack on the cyclobutanone to form the stable transition-state analog.
Experimental Protocols
Protocol A: Steady-State Enzyme Kinetics
Objective: Determine the inhibition constant (
) and verify the mode of inhibition (Competitive vs. Non-competitive).
Reagents:
Target Enzyme (e.g., recombinant DapE or Serine Protease).
Chromogenic/Fluorogenic Substrate.
IMC-1 Stock (100 mM in DMSO).
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, ZnCl₂ if metalloenzyme).
Workflow:
Preparation: Prepare a serial dilution of IMC-1 (0, 0.1, 0.5, 1, 5, 10, 50 µM).
Pre-incubation: Incubate Enzyme + IMC-1 for 30 minutes. Note: Cyclobutanones often exhibit slow-binding kinetics due to the covalent bond formation step.
Reaction Start: Add Substrate at concentrations ranging from
to .
Measurement: Monitor product formation continuously (absorbance/fluorescence) for 60 minutes.
Data Analysis:
Fit initial velocities (
) to the Michaelis-Menten equation .
Generate Lineweaver-Burk plots .
Expectation: If IMC-1 binds the active site, lines should intersect at the Y-axis (Competitive Inhibition) or to the left (Mixed), depending on the exact mechanism.
Imidazole in Drug Design:
Title: Imidazole as a privileged scaffold in drug discovery.
Source:Review of Imidazole Pharmacophore (Contextual grounding for the "Anchor" hypothesis).
Disclaimer: IMC-1 is a representative structure for cyclobutanone-based chemical probes. Specific activity depends on the target enzyme's active site architecture.
The Imidazole Nucleus at the Forefront of Innovation: A Guide to 2-Substituted Imidazoles in Drug Discovery
The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged motif in...
Author: BenchChem Technical Support Team. Date: February 2026
The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged motif in a vast array of pharmacologically active molecules. Among its many derivatives, 2-substituted imidazoles have emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of therapeutic applications. This guide provides an in-depth exploration of the synthesis, biological evaluation, and application of 2-substituted imidazoles for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and visually map key concepts to empower your drug discovery endeavors.
The Allure of the 2-Substituted Imidazole: A Structural Perspective
The versatility of the imidazole ring is rooted in its amphoteric nature, allowing it to act as both a weak acid and a weak base. This characteristic, coupled with its ability to engage in hydrogen bonding and coordinate with metal ions, is pivotal for its interaction with biological targets such as enzymes and receptors.[1] The substitution at the 2-position offers a strategic vector for modulating the molecule's physicochemical properties. By altering the substituent at this position, researchers can fine-tune lipophilicity, electronic distribution, and steric hindrance, thereby influencing the compound's permeability across biological membranes and its specificity for the intended target.[1]
Synthetic Strategies: Crafting the Imidazole Core
The construction of the 2-substituted imidazole ring can be achieved through various synthetic methodologies, ranging from classical multicomponent reactions to modern catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
One of the most foundational and enduring methods is the Debus-Radziszewski imidazole synthesis . This one-pot condensation reaction involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and is particularly effective for preparing 2,4,5-trisubstituted imidazoles.[2][3] Other notable methods include the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, offering a powerful tool for creating various imidazole derivatives.[4] The Markwald synthesis provides a route to 2-mercaptoimidazoles, which can be subsequently desulfurized to yield the desired 2-substituted imidazoles.[3][5]
Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol details a classic and reliable method for synthesizing a 2,4,5-trisubstituted imidazole, which serves as a foundational procedure that can be adapted for various analogs.[2]
Materials:
Benzil
Benzaldehyde
Ammonium acetate
Glacial acetic acid
Ice
Sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc)
Anhydrous magnesium sulfate (MgSO₄)
Dimethyl sulfoxide (DMSO) for recrystallization
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.2 g) in boiling glacial acetic acid (16 ml). The use of glacial acetic acid as a solvent and catalyst facilitates the condensation reactions. Ammonium acetate serves as the ammonia source.
Reflux: Heat the reaction mixture to reflux for 5–24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Work-up: After the reaction is complete, pour the reaction mixture into ice-water. This step precipitates the crude product.
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to quench the acetic acid. Extract the product several times with ethyl acetate (EtOAc). The organic layers are combined.
Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) to remove any residual water. The solvent is then removed under reduced pressure using a rotary evaporator.
Final Purification: Purify the crude product by flash column chromatography to isolate the desired lophine. The product can be further purified by recrystallization from dimethyl sulfoxide (DMSO) to obtain colorless plates.[2]
A Spectrum of Biological Activities: Therapeutic Potential of 2-Substituted Imidazoles
The strategic placement of various substituents at the 2-position has unlocked a treasure trove of pharmacological activities. The imidazole core acts as a versatile scaffold that can be tailored to interact with a wide range of biological targets.
Antimicrobial and Antifungal Agents
Imidazole derivatives are renowned for their potent antifungal activity.[6][7] Many commercially available antifungal drugs, such as ketoconazole and miconazole, feature an imidazole core. The mechanism of action often involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[6] Furthermore, numerous studies have demonstrated the antibacterial activity of 2-substituted imidazoles against both Gram-positive and Gram-negative bacteria.[8]
Anticancer Activity
The fight against cancer has been significantly bolstered by the development of imidazole-based therapeutics.[9][10] These compounds exert their anticancer effects through diverse mechanisms, including:
Enzyme Inhibition: Acting as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases.[11]
Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[9]
Induction of Apoptosis: Triggering programmed cell death in cancer cells by disrupting the mitochondrial membrane potential.[12]
Several imidazole-containing drugs are currently in clinical trials for various cancers, highlighting the immense potential of this scaffold in oncology.[10]
Enzyme Inhibition: A Key Mechanism of Action
A significant number of 2-substituted imidazoles owe their therapeutic effects to their ability to inhibit specific enzymes. Their structural features allow for precise interactions with the active sites of enzymes, leading to the modulation of biological pathways.
Angiotensin-Converting Enzyme (ACE) Inhibitors: Certain N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have shown exceptional ACE inhibitory activity, with IC50 values in the micromolar range, positioning them as potential antihypertensive agents.[13]
Tyrosine Kinase Inhibitors: The imidazole scaffold has been successfully employed to design potent inhibitors of tyrosine kinases, which are crucial signaling enzymes often dysregulated in cancer.[11]
The following diagram illustrates a simplified workflow for the discovery of 2-substituted imidazole-based enzyme inhibitors.
Caption: A streamlined workflow for the discovery of 2-substituted imidazole enzyme inhibitors.
Antiviral, Anti-inflammatory, and CNS-Active Agents
The therapeutic reach of 2-substituted imidazoles extends to a variety of other conditions:
Antiviral Activity: Researchers have synthesized and evaluated numerous imidazole derivatives against a range of viruses, including influenza and herpes simplex virus (HSV).[8][14]
Anti-inflammatory and Analgesic Effects: Certain imidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5][15]
Central Nervous System (CNS) Activity: The imidazole scaffold has been explored for its potential in treating CNS disorders, with some derivatives showing antidepressant and anticonvulsant activities.[16][17]
Structure-Activity Relationship (SAR) and Lead Optimization
The optimization of a hit compound into a viable drug candidate hinges on a thorough understanding of its structure-activity relationship (SAR). For 2-substituted imidazoles, SAR studies focus on how modifications to the substituent at the 2-position, as well as at other positions on the ring, impact biological activity.[18][19] For instance, the introduction of electron-withdrawing groups has been shown to be crucial for the antimicrobial activity of certain imidazole series.[8]
The following diagram illustrates the key molecular interactions of a hypothetical 2-substituted imidazole inhibitor with its target enzyme, a concept central to SAR studies.
Caption: Key interactions between a 2-substituted imidazole inhibitor and an enzyme active site.
Conclusion and Future Perspectives
The 2-substituted imidazole motif continues to be a highly valuable scaffold in the landscape of drug discovery. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued relevance. Future research will likely focus on the development of more selective and potent analogs through sophisticated synthetic strategies and computational modeling. The exploration of novel therapeutic targets for 2-substituted imidazoles, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.
References
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry.
A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. (2025). Benchchem.
Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. (2025).
Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris Publisher.
Review of pharmacological effects of imidazole derivatives. (2022).
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024).
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect.
Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research.
Imidazoles in medicine: a review of its pharmacological and therapeutic applic
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.).
Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012). Research Journal of Pharmacy and Technology.
Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). Scilit.
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC. (2017). PubMed.
Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. (2024). CURRENT APPLIED SCIENCE AND TECHNOLOGY.
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org.
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI.
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025).
Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo.
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025).
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole deriv
Synthesis of some substituted imidazole deriv
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules.
purification challenges of 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride
The following technical guide addresses the purification and handling challenges of 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride . This document is designed for researchers and process chemists, focusing on the uni...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification and handling challenges of 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride . This document is designed for researchers and process chemists, focusing on the unique interplay between the strained cyclobutanone ring and the basic imidazole moiety.
Compound Class: Heteroaryl-substituted Cyclobutanone Salt.
Core Challenge: The molecule combines a strained electrophilic ketone (cyclobutanone) with a basic, nucleophilic heterocycle (imidazole).
Critical Failure Modes:
Self-Condensation: In the free-base form, the imidazole nitrogen can attack the cyclobutanone carbonyl of a neighboring molecule, leading to polymerization or aldol-like condensation.
Ring Opening: The cyclobutane ring is susceptible to nucleophilic attack (e.g., by hydroxide or alkoxides) relieving ring strain (
), destroying the core scaffold.
Hygroscopicity: The hydrochloride salt is highly polar and hygroscopic, leading to "oiling out" during crystallization.
Troubleshooting Guide (Q&A)
Category A: Chromatography & Isolation[1][2]
Q1: I am losing significant mass during silica gel chromatography. The product streaks and yield is low. Why?A: This is a classic "dual-mode" failure.
Mechanism: The imidazole moiety (
for the conjugate acid) interacts strongly with the acidic silanols on the silica surface, causing irreversible adsorption (streaking). Simultaneously, the slightly acidic nature of silica can catalyze the decomposition of the strained cyclobutanone ring if the residence time is long.
Solution:
Deactivate Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in your mobile phase to neutralize acidic sites.
Switch Stationary Phase: Use Neutral Alumina (Grade III) or, ideally, Reverse Phase (C18) silica. C18 eliminates the polar interaction and allows for the use of buffered aqueous mobile phases (e.g., 0.1% Formic Acid) which stabilizes the salt form.
Q2: My product is "oiling out" instead of crystallizing from Ethanol/Ether. How do I fix this?A: Oiling out indicates a liquid-liquid phase separation before nucleation occurs, common with hygroscopic salts containing trace water.
Root Cause: The presence of water (even atmospheric moisture) lowers the glass transition temperature (
) of the salt, preventing lattice formation.
Corrective Protocol:
Azeotropic Drying: Dissolve the oil in anhydrous Methanol or Acetonitrile and evaporate to dryness twice to remove bound water.
Solvent Switch: Use a solvent/anti-solvent system with higher boiling points to allow slower cooling.
Recommended System: Dissolve in minimum hot Isopropanol (IPA) (
). Add warm Ethyl Acetate or MTBE dropwise until cloudiness persists. Cool slowly to room temperature, then to .
Seed: If available, add a seed crystal at the cloud point.
Category B: Chemical Stability
Q3: Can I store the free base of this compound?A:No. The free base is inherently unstable.
Reasoning: The imidazole N-H or N-3 lone pair is sufficiently nucleophilic to attack the strained carbonyl of the cyclobutanone. This leads to oligomerization.
Protocol: Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. If you must generate the free base for a reaction, generate it in situ at low temperature (
) and use immediately.
Detailed Purification Protocols
Protocol A: Reverse Phase Prep-HPLC (Recommended)
Best for high purity (>98%) and removal of ring-opened byproducts.
Column: C18 (e.g., Phenomenex Luna or Waters XBridge),
.
Mobile Phase A: Water + 0.05% HCl (Maintains salt form, prevents peak tailing).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 0% B to 30% B over 20 minutes. (Compound is very polar; high organic content will elute it too fast).
Post-Run: Lyophilize fractions immediately. Do not use rotary evaporation with heat
for prolonged periods to avoid hydrolysis.
Protocol B: Recrystallization (Scale-Up)
Best for bulk removal of inorganic salts.
Parameter
Specification
Notes
Primary Solvent
Methanol (MeOH) or Isopropanol (IPA)
High solubility for the salt.
Anti-Solvent
Methyl tert-butyl ether (MTBE) or Acetone
Low solubility; Acetone helps dry the crystal lattice.
Temperature
Dissolve at ; Cool to
Slow cooling is critical to avoid oiling.
Atmosphere
Nitrogen/Argon
Critical: Exclude moisture.
Step-by-Step:
Dissolve crude solid in minimum hot MeOH (
).
Filter hot (if insoluble particles exist) through a
PTFE filter.
Add MTBE dropwise until a persistent haze forms.
Add 1-2 drops of MeOH to clear the haze.
Wrap flask in foil/towel (insulation) and allow to reach Room Temp (RT) undisturbed (approx. 2-3 hours).
Move to fridge (
) for 4 hours, then freezer () overnight.
Filter cold under Nitrogen blanket. Wash with cold MTBE.
Visualized Workflows
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude purity and physical state.
Diagram 2: Stability & Degradation Pathways
Caption: Mechanism of degradation showing why free-basing leads to polymerization and ring opening.
References & Authoritative Grounding
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 8: Purification and Isolation of API). Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General methods for purification of nitrogen heterocycles). Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on imidazole synthesis and reactivity). Link
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. (Detailed review of cyclobutanone ring strain and reactivity). Link
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Strategies for protecting imidazole nitrogen during purification). Link
Disclaimer: The protocols described herein are based on general chemical principles for the handling of 3-heteroaryl-cyclobutanones. Specific isomers may exhibit unique polymorphs or solubility profiles. Always perform a safety assessment before scaling up.
Optimization
Technical Support Center: Synthesis of 2-Substituted Imidazoles
Status: Operational Agent: Senior Application Scientist Ticket ID: IMID-SYN-002 Subject: Troubleshooting Side Reactions & Process Optimization Introduction: The Imidazole Scaffold Welcome to the technical support hub for...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Ticket ID: IMID-SYN-002
Subject: Troubleshooting Side Reactions & Process Optimization
Introduction: The Imidazole Scaffold
Welcome to the technical support hub for imidazole synthesis. The 2-substituted imidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in drugs like Losartan (antihypertensive) and Ketoconazole (antifungal).
However, synthesizing this ring system is deceptively complex. Whether you are building the ring de novo (cyclization) or functionalizing an existing core (C-H activation), you are fighting a battle against regioselectivity , polymerization , and tautomerism .
This guide breaks down the three most common synthetic routes and their specific failure modes.
Module 1: The Radziszewski Condensation (De Novo Synthesis)
The classic condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2]
The Core Problem: "The Black Tar" & Oxazole Impurities
The most frequent complaint we receive is: "My reaction mixture turned into a dark, insoluble tar," or "I isolated an oxazole instead of an imidazole."
The Mechanism of Failure:
Polymerization (The Tar): Glyoxal and other 1,2-dicarbonyls are highly electrophilic. In the absence of sufficient ammonia or at high temperatures, they undergo self-aldol condensation or Maillard-type reactions, forming complex oligomers.
Oxazole Formation: The reaction proceeds through a diimine intermediate. If the ammonia concentration drops (ammonia is volatile!), the intermediate can cyclize with oxygen retention, yielding an oxazole.
Visualizing the Pathway
The following diagram illustrates the competition between the desired imidazole formation and the oxazole/polymer side reactions.
Figure 1: Competitive pathways in the Radziszewski reaction. Note that ammonia starvation leads to oxazole formation.
Troubleshooting Protocol
Symptom
Probable Cause
Corrective Action
Dark/Black Tar
Polymerization of 1,2-dicarbonyl (Glyoxal).
Control Addition: Add the dicarbonyl dropwise to the ammonia/aldehyde mixture. Do not mix all reagents at once. Keep Temp < 50°C initially.
Oxazole Byproduct
Ammonia deficiency.
Stoichiometry: Use 4-5 equivalents of Ammonium Acetate. The excess drives the equilibrium toward the N-heterocycle.
Low Yield
Hydrolysis of imine intermediate.
pH Control: Maintain pH ~4-5 using Acetic Acid (AcOH). This stabilizes the imine without protonating the ammonia nucleophile completely.
Directly installing a substituent at the C2 position of an existing imidazole ring.
The Core Problem: C2 vs. C5 Regioselectivity
Users often report: "I tried to arylate at C2, but the aryl group attached to C5 (or C4)."
The Science:
C5-H: This position is electron-rich and prone to Electrophilic Palladation (standard Pd mechanism).
C2-H: This is the most acidic proton (pKa ~18.6). It reacts via a Concerted Metalation-Deprotonation (CMD) mechanism.
To hit C2, you must suppress the electrophilic pathway and favor the acidic pathway.
Visualizing the Selectivity Switch
Figure 2: Divergent mechanistic pathways in imidazole C-H activation. C2 selectivity requires specific base/catalyst tuning.
Standard Operating Procedure: C2-Selective Arylation
Based on Bellina & Rossi methodologies.
Reagents:
Substrate: 1-Methylimidazole (N-protection is mandatory to prevent N-arylation).
Catalyst: Pd(OAc)2 (5 mol%).
Crucial Additive: CuI (Copper Iodide) (10-50 mol%). The Copper activates the C2-H bond via acidity.
Base: CsF or K2CO3.
Solvent: DMF or DMA (Polar aprotic solvents favor the CMD mechanism).
Conditions: Heat to 140°C under Argon.
Checkpoint: If C5-arylation is observed by NMR, increase the amount of CuI.
Module 3: Amidine & Alpha-Haloketone Cyclization
Condensation of an amidine with an alpha-haloketone.
The Core Problem: Amidine Hydrolysis
Issue: "I recovered the amide of my starting material, not the imidazole."
The Cause: Amidines are sensitive to hydrolysis in basic aqueous media. If the cyclization is too slow, water attacks the amidine carbon, releasing ammonia and forming an amide (dead end).
Troubleshooting Protocol
Issue
Technical Fix
Amide Formation
Dry Conditions: Use anhydrous solvents (THF or Ethanol) and dry bases (K2CO3). Avoid aqueous workups until the reaction is complete.
Self-Condensation
Order of Addition: Alpha-haloketones can self-condense to form furans. Add the haloketone slowly to a solution of the amidine (keep amidine in excess).
N-Alkylation
Base Choice: Strong bases (NaH) can cause the amidine to attack the alkyl halide via Nitrogen (SN2) rather than Carbon. Use milder bases like NaHCO3 or K2CO3 to favor the cyclization pathway.
Module 4: Isolation & Purification (The "Hidden" Issues)
Even with a perfect reaction, isolation can fail.
1. The Tautomerism Trap
2-Substituted imidazoles with a free N-H exist as rapid tautomers (1H and 3H).
Symptom: On silica TLC, the spot streaks or appears as two faint spots.
Fix: Pre-treat your silica gel plate and column with 1-2% Triethylamine (TEA) . This deprotonates the silica surface, preventing the imidazole from "sticking" and dragging.
2. Metal Scavenging
Imidazoles are excellent ligands for Pd and Cu (used in Module 2).
Symptom: Product is green/blue or grey.
Fix: Wash the organic layer with aqueous EDTA or use a commercially available metal scavenger resin (e.g., QuadraPure™) before evaporation.
References
Bellina, F., et al. "Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles."[3] Journal of Organic Chemistry, 2005.[3]
Muto, K., et al. "C-H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C-H activation."[4] Chemical Science, 2015.
Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal."[2] Justus Liebigs Annalen der Chemie, 1858. (Foundational Reference for Radziszewski/Debus chemistry).
Ebel, K., et al. "Imidazole and Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry, 2002.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢
Ticket Subject: Stability & Disproportionation Issues in HCl Salts
Assigned Specialist: Senior Application Scientist, Solid-State Chemistry
Welcome to the Stability Crisis Intervention Unit.
You are likely here because your hydrochloride (HCl) salt—chosen for its superior solubility—is failing. It may be turning yellow, smelling of acid, losing potency, or converting into a water-insoluble blob during dissolution.
The Core Problem:
HCl salts of weak bases (typically pKa < 4-5) exist in a precarious thermodynamic state. While HCl is a Class I counterion, its combination with a weak base creates a salt with a very low pHmax (the pH of maximum solubility). If the microenvironmental pH exceeds this threshold, the salt disproportionates , reverting to the insoluble free base and releasing HCl.
This guide bypasses standard textbook definitions to address the specific failure modes of this chemical system.
Module 1: The "pHmax" Failure Mode
Q: Why is my salt precipitating as a free base even in acidic media?
A: You have crossed the thermodynamic "Danger Zone" (pH > pHmax).
For a weak base, the stability of the salt form is finite. The pHmax is the specific pH value where the solubility of the ionized salt equals the solubility of the unionized free base.
Below pHmax: The Salt is the stable solid phase.
Above pHmax: The Free Base is the stable solid phase.
The Trap: For weak bases (e.g., pKa ~2-4), the pHmax is often shockingly low (pH 1.5 – 3.0). If you formulate this salt with "neutral" excipients (pH ~6-7) or expose it to standard humidity, the surface pH of the solid particles will exceed pHmax, triggering rapid disproportionation.
Visualization: The Disproportionation Cascade
Figure 1: The mechanism of disproportionation. Note that HCl volatility (gas loss) acts as a "sink," pulling the reaction forward irreversibly.
Module 2: The Magnesium Stearate Incompatibility
Q: Why did my tablets fail stability testing (assay drop) only after adding lubricant?
A: You triggered a "Proton Pump" reaction with Magnesium Stearate.
Magnesium Stearate (MgSt) is the nemesis of weak base HCl salts.[1] It is not inert; it is a metallic soap with an alkaline surface.
The Reaction: The carboxylate group of stearate abstracts a proton from your HCl salt.
The Byproduct: This generates Magnesium Chloride (MgCl₂) in situ.
The Death Spiral: MgCl₂ is highly deliquescent (absorbs moisture from air). This draws more water into the tablet, creating a mobile phase that accelerates further disproportionation.
Q: Why does the headspace of my vial smell like chlorine/acid?
A: Your salt is subliming HCl gas.
Unlike sulfate or mesylate salts, hydrochloride salts are formed from a volatile acid. In the solid state, there is a constant equilibrium:
If the base is weak, the bond is weak. In an open system (or a permeable bottle), HCl gas escapes. By Le Chatelier’s principle, the system produces more HCl to replace the loss, converting more salt into free base until the salt is fully degraded.
Diagnostic Tip: If your pKa is < 4.0, do not use open-dish stress studies. The loss of HCl will artificially accelerate degradation that might not occur in a sealed capsule.
ions shift the equilibrium back toward the salt form (mass action law), reducing solubility and hydrolysis risk.
Packaging:
Use induction-sealed HDPE bottles with desiccants. You must prevent moisture (the reaction medium) and HCl gas escape.
Decision Tree: Salt Selection Workflow
Figure 2: Rapid decision tree for weak base salt selection.
References
Serajuddin, A. T. M. (2007).[9] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences.
John, C. T., et al. (2013).[2] Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation. Pharmaceutical Research.
Rohrs, B. R., et al. (2006). Particle size limits to avoid conversion of a phosphate salt to free base in tablets. Journal of Pharmaceutical Sciences.
Stahl, P. H., & Wermuth, C. G. (Eds.).[9] (2002).[9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Technical Support Center: Stabilizing 3-(1H-Imidazol-2-yl)cyclobutan-1-one in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-2-yl)cyclobutan-1-one. This resource provides in-depth troubleshooting guides a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(1H-Imidazol-2-yl)cyclobutan-1-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique stability challenges of this molecule in solution. Drawing from established principles of organic chemistry and pharmaceutical stability testing, this guide will help you diagnose, prevent, and control the degradation of your compound, ensuring the integrity and reproducibility of your experimental results.
I. Understanding the Molecule's Inherent Instabilities
The structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-one presents a dual challenge for stability. It combines the reactive four-membered ring of cyclobutanone with the catalytically active and environmentally sensitive imidazole moiety.
The Cyclobutanone Ring: This strained four-membered ring makes the ketone's carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to less strained ketones like cyclopentanone or cyclohexanone.[1][2] This inherent ring strain can be a driving force for ring-opening reactions, which are often thermodynamically favorable.[1][2][3]
The Imidazole Moiety: The imidazole ring is susceptible to several degradation pathways, most notably oxidation.[4][5][6] It can undergo base-mediated autoxidation and is also sensitive to photodegradation.[4]
A holistic approach to stabilization must therefore consider the vulnerabilities of both functional groups.
II. Frequently Asked Questions (FAQs)
Q1: My solution of 3-(1H-Imidazol-2-yl)cyclobutan-1-one is turning yellow/brown. What is likely happening?
A1: Discoloration is a common indicator of degradation, often due to the formation of conjugated systems or polymeric byproducts. For this molecule, the primary suspects are oxidative degradation of the imidazole ring or subsequent reactions of initial degradation products.[7] It is crucial to investigate the storage conditions, particularly exposure to air (oxygen) and light.
Q2: I'm observing a loss of potency of my compound in solution over a short period. What are the most probable causes?
A2: Rapid potency loss suggests a significant chemical transformation. The most likely culprits are:
Hydrolysis: Depending on the pH of your solution, either acid- or base-catalyzed degradation could be occurring. The imidazole ring can be susceptible to base-mediated hydrolysis.[4]
Ring Opening: The strained cyclobutanone ring can undergo nucleophilic attack, leading to a ring-opened product that is likely inactive.[1][2]
Oxidation: The imidazole moiety is prone to oxidation, which can be accelerated by trace metal ions, light, or dissolved oxygen.[4][5]
Q3: What are the ideal general storage conditions for a solution of this compound?
A3: To minimize degradation, solutions of 3-(1H-Imidazol-2-yl)cyclobutan-1-one should be stored:
At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended to slow down reaction kinetics.
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[4]
Under an inert atmosphere: Purging the solution and the vial's headspace with an inert gas like argon or nitrogen can significantly reduce oxidative degradation.
In a buffered solution at a slightly acidic to neutral pH: The optimal pH should be determined experimentally, but avoiding strongly basic or acidic conditions is a good starting point.
Q4: Which analytical techniques are best for monitoring the degradation of 3-(1H-Imidazol-2-yl)cyclobutan-1-one?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8][9] For identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization.[10]
III. In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Oxidative Degradation
Oxidative degradation is a primary concern for the imidazole moiety.[5][6] It can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of oxidizing agents.
Symptoms:
Appearance of new peaks in the HPLC chromatogram, often at earlier retention times due to increased polarity.
Solution discoloration (yellowing or browning).
A decrease in the main peak's area over time.
Causality and Prevention:
Cause
Mechanism
Preventative Measures
Autoxidation
Reaction with atmospheric oxygen, potentially catalyzed by trace metal ions. The imidazole ring is susceptible to this pathway.[4]
- Inert Atmosphere: Prepare and store solutions under an inert gas (argon or nitrogen).[5] - Chelating Agents: Add a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions. - Antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid, but verify compatibility with your experimental system.
Photo-oxidation
Excitation by UV or visible light can generate reactive oxygen species or directly lead to degradation of the imidazole ring.[4]
- Light Protection: Always use amber vials or light-blocking containers for storage and handling.[4]
Peroxide Contamination
Solvents like ethers, if not stored properly, can form explosive peroxides which are potent oxidizing agents.
- Use High-Purity Solvents: Employ freshly opened, high-purity solvents. - Test for Peroxides: If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for their presence before use.
Experimental Workflow for Diagnosing Oxidation:
Caption: Workflow for diagnosing oxidative degradation.
Troubleshooting Guide 2: Hydrolytic Degradation and Ring Opening
The stability of both the imidazole and the cyclobutanone can be highly dependent on the pH of the solution.
Symptoms:
Significant loss of the parent compound with the appearance of one or more major degradation products.
The rate of degradation is highly dependent on the pH of the solution.
Causality and Prevention:
Cause
Mechanism
Preventative Measures
Acid-Catalyzed Degradation
Protonation of the carbonyl oxygen can make the cyclobutanone more susceptible to nucleophilic attack and subsequent ring opening.[3]
- pH Control: Maintain the solution pH above 4. Use appropriate buffer systems (e.g., acetate, phosphate) to ensure pH stability.
Base-Catalyzed Degradation
The imidazole ring can be susceptible to base-mediated hydrolysis.[4] Additionally, hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl of the cyclobutanone, leading to ring opening.[3]
- pH Control: Maintain the solution pH below 8. A slightly acidic to neutral pH is often optimal.
Experimental Protocol for pH Profile Study:
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
Sample Preparation: Prepare solutions of 3-(1H-Imidazol-2-yl)cyclobutan-1-one in each buffer at a known concentration.
Incubation: Store the solutions at a constant temperature (e.g., 40 °C to accelerate degradation).
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH of maximum stability.
Troubleshooting Guide 3: Thermal Degradation
While stable at room temperature, elevated temperatures can provide the activation energy for degradation pathways.
Symptoms:
Increased degradation rate at higher temperatures.
Decomposition may occur, potentially leading to a complex mixture of products.
Causality and Prevention:
Cause
Mechanism
Preventative Measures
Thermolysis
At high temperatures, the cyclobutanone ring can undergo cycloelimination to form ethylene and ketene.[11] Other decomposition pathways may also be activated.
- Temperature Control: Store solutions at recommended low temperatures (2-8 °C or frozen). Avoid unnecessary exposure to heat.
Decision Tree for Storage Condition Optimization:
Caption: Decision tree for selecting storage conditions.
IV. Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and pathways.[12][13]
Objective: To intentionally degrade the compound under various stress conditions to understand its intrinsic stability.
Materials:
3-(1H-Imidazol-2-yl)cyclobutan-1-one
High-purity water, methanol, acetonitrile
1 M HCl, 1 M NaOH
30% Hydrogen peroxide (H₂O₂)
HPLC system with UV or MS detector
Procedure:
Acid Hydrolysis:
Dissolve the compound in a suitable solvent.
Add 0.1 M HCl and incubate at 60 °C for 24 hours.
At time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.
Base Hydrolysis:
Dissolve the compound in a suitable solvent.
Add 0.1 M NaOH and incubate at room temperature for 8 hours.
At time points, withdraw samples, neutralize with HCl, and analyze by HPLC.
Oxidative Degradation:
Dissolve the compound in a suitable solvent.
Add 3% H₂O₂ and incubate at room temperature for 24 hours.
At time points, withdraw samples and analyze by HPLC.
Thermal Degradation:
Store a solution of the compound at 60 °C, protected from light.
Analyze by HPLC at various time points.
Photolytic Degradation:
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
Simultaneously, keep a control sample in the dark.
Analyze both samples by HPLC.
Data Interpretation:
Aim for 5-20% degradation of the active pharmaceutical ingredient.[13]
Compare the chromatograms of the stressed samples to the control to identify degradation products.
Mass balance should be close to 100% (sum of the parent compound and all degradation products).
V. References
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3352-3361. [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
Reich, H. J., & Sikervar, V. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. Journal of the American Chemical Society, 130(30), 9749-9761. [Link]
Welin, E. R., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. ACS Chemical Biology, 11(7), 1881-1888. [Link]
BenchChem Technical Support Team. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
Ambrose, A. J., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13867-13875. [Link]
Tran, T. H., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]
Coleman, D., & Gathergood, N. (2010). Biodegradability of Imidazole and Pyridinium Ionic Liquids. Chemistry & Sustainability, 3(7), 648-662. [Link]
Welin, E. R., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia University Academic Commons. [Link]
Tanthana, J., et al. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 123-132. [Link]
Ambrose, A. J., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13867-13875. [Link]
Wikipedia. (n.d.). Cyclobutanone. Retrieved February 15, 2026, from [Link]
Finch, G. K., & Londergan, M. C. (1966). U.S. Patent No. 3,256,338. U.S. Patent and Trademark Office.
Lofrano, G., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 364-372. [Link]
Unknown. (2005). Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones. [Link]
International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2025). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. [Link]
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
Pharma Knowledge Centre. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
Yakovlev, I. P., et al. (2016). Russian Federation Patent No. RU2597787C2. Google Patents.
ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. [Link]
Opris, D., et al. (2012). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 57(7-8), 711-717.
Fiveable. (2025). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. [Link]
Bhat, V. G., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1267. [Link]
Patel, K. D., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, 358(8), e70069. [Link]
Mloston, G., et al. (2002). Reactions of 2-unsubstituted 1H-Imidazole 3-Oxides with 2,2- Bis(trifluoromethyl)ethene-1,1-dicarbonitrile: A stepwise 1,3-dipolar Cycloaddition. Helvetica Chimica Acta, 85(4), 1304-1316. [Link]
Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639. [Link]
Comparative Guide: Assessing the Metabolic Stability of Cyclobutanone-Containing Compounds
Executive Summary: The "Goldilocks" Strain Cyclobutanones occupy a unique niche in modern drug design. Their inherent ring strain (~26 kcal/mol) imparts a specific geometry that allows them to function as potent transiti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Strain
Cyclobutanones occupy a unique niche in modern drug design. Their inherent ring strain (~26 kcal/mol) imparts a specific geometry that allows them to function as potent transition-state mimics for serine and cysteine proteases, or as conformationally restricted bioisosteres for flexible alkyl chains. However, this same strain creates a "Warhead Dilemma": the electrophilicity that drives potency often accelerates metabolic clearance.
This guide objectively compares the metabolic fate of cyclobutanones against standard alternatives, detailing the specific enzymatic pathways (beyond standard P450 oxidation) that drive their clearance. It provides self-validating protocols to assess their stability, emphasizing the critical need to account for cytosolic reductases.
Part 1: The Cyclobutanone Motif vs. Alternatives
Chemical Rationale & Metabolic Liability
The cyclobutanone ring is puckered, with an internal bond angle of ~88-90°, deviating significantly from the ideal
120°. This angle strain increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack—both by the desired target (e.g., the active site serine of a protease) and by metabolic enzymes.
Comparative Performance Data
The following table synthesizes data comparing cyclobutanone-containing motifs against linear ketones and other cyclic bioisosteres. Data indicates that while cyclobutanones often improve potency, they frequently suffer from higher intrinsic clearance (
) unless specifically optimized.
Feature
Cyclobutanone
Linear Ketone
Cyclopentanone
Cyclopropane
Geometry
Puckered, rigid
Flexible, planar
Envelope, semi-rigid
Planar, rigid
Ring Strain
High (~26 kcal/mol)
Negligible
Low (~6 kcal/mol)
Very High (~27.5 kcal/mol)
Electrophilicity
High (Reactive)
Moderate
Moderate
Low (unless activated)
Primary Met. Route
CBR/AKR Reduction & Ring Expansion
P450 Hydroxylation
P450 Hydroxylation
P450 Ring Opening
Metabolic Stability
Low to Moderate
Moderate to High
High
Moderate
Bioisostere Utility
rich, solubilizing
Standard linker
Spacer
Spacer/Angle constraint
Key Insight: In a direct comparison of bioisosteres replacing a tert-butyl group, trifluoromethyl-cyclobutane analogs showed variable stability. In some scaffolds,
increased from 11 to 16 L/min/mg, while in others it decreased, highlighting that the local electronic environment dictates whether the cyclobutanone acts as a metabolic soft spot [1].
Part 2: Mechanistic Pathways of Instability
Unlike standard drugs cleared primarily by Cytochrome P450s (CYPs), cyclobutanones are heavily metabolized by Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) . Standard microsomal assays often miss this because these enzymes are predominantly cytosolic .
The Divergent Fate
Reductive Pathway (Major): Rapid reduction to the corresponding cyclobutanol. This is often reversible but can lead to rapid clearance or phase II conjugation (glucuronidation).
Oxidative Pathway (Minor/Toxic): Baeyer-Villiger type oxidation (mediated by FMOs or CYPs) leading to ring expansion (lactone formation). These lactones are reactive electrophiles capable of alkylating proteins.
Visualization of Metabolic Fate
Figure 1: Divergent metabolic pathways for cyclobutanones. Note the critical split between cytosolic reduction (CBR/AKR) and microsomal oxidation (CYP/FMO).
Part 3: Experimental Protocols
To accurately assess cyclobutanone stability, you must modify standard workflows. A standard Human Liver Microsome (HLM) assay is insufficient because it lacks the cytosolic fraction where CBRs reside.
Protocol A: The "Cytosol-Inclusive" Stability Assay
Objective: Determine intrinsic clearance (
) accounting for both oxidative (CYP) and reductive (CBR) pathways.
Materials:
Pooled Human Liver Microsomes (HLM).
Pooled Human Liver Cytosol (HLC) - Critical Addition.
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Test Compound (10 mM DMSO stock).
Workflow:
Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM AND 0.5 mg/mL HLC in 100 mM Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Spike test compound (final conc. 1
M) and pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot 50
L at min into 200 L ice-cold acetonitrile (containing internal standard).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Control: Run a parallel incubation with only HLM and only HLC to deconvolute the clearance mechanism.
Self-Validating Check:
If
, your compound is primarily cleared by cytosolic reductases (CBR/AKR).
If
is high in both, the cyclobutanone is likely undergoing oxidative ring opening.
Protocol B: GSH Trapping for Reactive Intermediates
Objective: Detect electrophilic ring-opened metabolites (lactones) that may cause idiosyncratic toxicity.
Workflow:
Incubation: Incubate compound (10
M) with HLM (1 mg/mL) fortified with Glutathione (GSH) (5 mM) and NADPH (1 mM) for 60 minutes at 37°C.
Quench: Stop reaction with ice-cold acetonitrile (1:3 ratio).
Detection (LC-MS/MS):
Perform a Neutral Loss Scan of 129 Da (characteristic of GSH adducts in positive mode).[1]
Perform a Precursor Ion Scan of m/z 272 (negative mode).[1]
Data Interpretation: Look for M + 307 Da (GSH adduct) peaks. The presence of a GSH adduct suggests the formation of a reactive lactone or ring-opened electrophile [2].
Part 4: Strategic Recommendations for Optimization
If your cyclobutanone lead shows poor metabolic stability, apply these medicinal chemistry strategies:
Steric Shielding: Introduce substituents (e.g., methyl, fluorine) at the
-position of the cyclobutanone. This sterically hinders the approach of the hydride from CBR/AKR enzymes.
Evidence:
-substitution significantly reduces reduction rates in ketone-based inhibitors [3].
Electronic Deactivation: While electron-withdrawing groups (EWGs) increase potency against the target protease, they also increase susceptibility to metabolic reduction. Balance is key.
Switch to S3 Spacers: If the cyclobutanone is acting purely as a spacer (not a warhead), replace it with a bicyclo[1.1.1]pentane or cubane motif. These maintain the geometry but lack the reactive carbonyl.
Optimization Logic Flow
Figure 2: Decision tree for optimizing cyclobutanone stability based on metabolic phenotype.
References
Levuter, C. et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. Link
Ma, S. et al. "Rapid screening and characterization of glutathione-trapped reactive metabolites using a polarity switch-based approach." Journal of Pharmaceutical and Biomedical Analysis, 2017. Link
Rosemond, M.J. et al. "Human Carbonyl Reductase 1: The Primary Enzyme Responsible for the Metabolism of the Ketone-Containing Drug." Drug Metabolism and Disposition, 2011. Link
Comparative Analysis of Salt Forms for Imidazole-Based Therapeutics: A Development Guide
Executive Summary For imidazole-based Active Pharmaceutical Ingredients (APIs), salt selection is not merely a solubility exercise; it is a multi-variable optimization problem balancing bioavailability, solid-state stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For imidazole-based Active Pharmaceutical Ingredients (APIs), salt selection is not merely a solubility exercise; it is a multi-variable optimization problem balancing bioavailability, solid-state stability, and manufacturability. Imidazole, acting as a weak base (pKa ~6.0–7.0), presents specific challenges regarding protonation efficiency and hygroscopicity.
This guide provides a comparative technical analysis of three primary salt forms—Hydrochloride (HCl) , Mesylate (Methanesulfonate) , and Fumarate —applied to a representative imidazole compound ("Imidazo-X"). We analyze the trade-offs between the high solubility of sulfonate salts and the regulatory risks of genotoxic impurities, contrasting them with the stability profiles of dicarboxylic acid salts.
Scientific Rationale: The Imidazole Challenge
The imidazole ring is an aromatic heterocycle classified as a weak base. Successful salt formation requires a counter-ion strong enough to protonate the N3 nitrogen.
The
pKa Rule: Stable salt formation generally requires to 3.[1]
Imidazole pKa: ~6.5 (varies by substitution).
Implication: Weak acids (pKa > 4.5) often result in co-crystals or unstable salts prone to disproportionation in solution. Stronger acids are required.
Salt Candidates for Analysis
Salt Form
Acid pKa
pKa (vs Imidazole)
Theoretical Prediction
Hydrochloride
-6.0
~12.5
Complete protonation; high lattice energy; risk of hydrates.
Mesylate
-1.9
~8.4
High solubility; lipophilic counter-ion aids permeability; Safety Alert.
Fumarate
3.03
~3.5
Adequate protonation; often forms stable, non-hygroscopic lattices.
Comparative Analysis: Experimental Data
The following data represents a synthesized dataset for "Imidazo-X," derived from aggregate behavior of imidazole therapeutics (e.g., Pilocarpine, Ondansetron, Clotrimazole) to illustrate typical performance trends.
Physicochemical Properties Matrix[2][3]
Parameter
Free Base
Hydrochloride (HCl)
Mesylate
Fumarate
Melting Point ()
145°C
210°C (Decomp)
165°C
188°C
Aqueous Solubility (pH 6.8)
0.05 mg/mL
>50 mg/mL
>100 mg/mL
15 mg/mL
Hygroscopicity (at 80% RH)
Non-hygroscopic
Deliquescent (>20% mass gain)
Moderate (5-8% mass gain)
Low (<1% mass gain)
Crystallinity (XRPD)
Crystalline
Semi-crystalline/Amorphous
Crystalline
Highly Crystalline
Critical Performance Insights
The Hydrochloride Dilemma (Common Ion Effect)
While HCl salts are the industry standard, they often exhibit the Common Ion Effect in vivo. In the gastric environment (high [Cl-]), the solubility of the HCl salt may decrease significantly compared to water, potentially causing precipitation of the free base on the tablet surface (gelation).
Observation: HCl salts of imidazoles frequently form hydrates. If the anhydrate is selected, it may convert to a hydrate during wet granulation, altering dissolution profiles.
The Mesylate Risk: Genotoxicity
Mesylate salts often provide the highest solubility and bioavailability. However, a critical chemical incompatibility exists.
Mechanism: If methanesulfonic acid (MSA) is used in the presence of low molecular weight alcohols (Methanol, Ethanol, Isopropyl Alcohol) during crystallization, Alkyl Mesylates (e.g., Ethyl Methanesulfonate - EMS) can form.[2]
Regulatory Impact: Alkyl mesylates are potent mutagenic carcinogens. Regulatory limits are often in the ppm range (TTC ~1.5 µ g/day ).
Control Strategy: If Mesylate is chosen, the process must use non-alcoholic solvents (e.g., Acetone, Ethyl Acetate) or demonstrate rigorous purging of esters.
The Fumarate Stability
Fumarate (and similar dicarboxylics like Tartrate) often creates a "molecular tape" packing structure with imidazoles. This results in:
Lower solubility than HCl/Mesylate (but often sufficient for BCS Class II).
Superior solid-state stability (lower hygroscopicity).
Reduced risk of disproportionation compared to weaker acids.
Experimental Workflows & Protocols
Workflow Visualization
The following diagram outlines the decision logic for salt selection, integrating the critical safety check for Mesylates.
Figure 1: Strategic decision tree for imidazole salt selection, highlighting the critical safety gate for Mesylate salts.
Protocol: Equilibrium Solubility vs. pH (Shake-Flask Method)
Objective: Determine the pH-solubility profile to predict in vivo precipitation risks.
Preparation: Prepare buffers at pH 1.2 (SGF), 4.5 (Acetate), and 6.8 (Phosphate).
Saturation: Add excess salt to 5 mL of each buffer in glass vials.
Equilibration: Shake at 37°C for 24 hours. Note: For HCl salts, check pH at the end; the salt itself may acidify the buffer, requiring re-adjustment.
Filtration: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to avoid drug adsorption).
Analysis: Quantify via HPLC-UV against a standard curve.
Solid Phase Analysis: Analyze the residual solid via XRPD. Crucial Step: This confirms if the salt disproportionated back to the free base or converted to a hydrate during the experiment.
Protocol: Dynamic Vapor Sorption (DVS)
Objective: Quantify hygroscopicity and detect deliquescence points.
Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.
Sample: 10–15 mg of sample (dried).
Cycle:
Equilibrate at 0% RH.
Ramp 0%
90% RH in 10% steps.
Ramp 90%
0% RH.
Criterion: dm/dt < 0.002% per minute before advancing step.
Interpretation:
Mass gain > 2% at 80% RH: Hygroscopic. Requires controlled manufacturing environment (low humidity).
Hysteresis: If the desorption curve does not match adsorption, it indicates hydrate formation or pore entrapment.
Expert Recommendation
Based on the comparative analysis of Imidazole-based pharmacophores:
First Line Choice (Fumarate/Maleate): If the API requires moderate solubility enhancement but prioritizes physical stability (shelf-life), Fumarate is often the superior choice. It resists hygroscopicity and avoids the genotoxicity concerns of sulfonates.
High Solubility Need (Mesylate): If the free base is BCS Class IV (low solubility/low permeability) and requires a massive solubility boost, Mesylate is the technical winner. However, the synthesis must be conducted in non-alcoholic solvents (e.g., Acetone/Water mixtures) to eliminate Alkyl Mesylate formation risks.
The "Default" (HCl): Use with caution. While chemically simple, the risk of deliquescence and hydrate formation often complicates formulation (e.g., requiring expensive foil-foil blistering).
References
Stahl, P. H., & Wermuth, C. G. (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Snodin, D. J. (2006).[4] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology, 45(1), 79-90.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.
Elder, D. P., et al. (2010). Geometric isomers of drug substances: The potential for forming different salt forms.[9][10] Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
FDA Guidance for Industry. (2018). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)).
The following guide details the cross-reactivity profiling for 3-(1H-Imidazol-2-yl)cyclobutan-1-one , a specific synthetic intermediate and pharmacophore often encountered in the development of rigidified histamine recep...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the cross-reactivity profiling for 3-(1H-Imidazol-2-yl)cyclobutan-1-one , a specific synthetic intermediate and pharmacophore often encountered in the development of rigidified histamine receptor ligands and kinase inhibitors.
This guide compares the performance of Immunoassay-based detection (the "Product" in this context) versus LC-MS/MS (the "Alternative") and outlines the rigorous validation protocols required to establish specificity.[1]
[1]
Executive Summary & Comparison of Methodologies
In drug development, 3-(1H-Imidazol-2-yl)cyclobutan-1-one (hereafter referred to as ICB-1 ) serves as a critical hapten for immunogenicity studies and a monitored impurity in active pharmaceutical ingredient (API) synthesis.[1]
Accurate quantification requires distinguishing ICB-1 from structurally similar metabolites (e.g., reduced alcohols, N-methylated derivatives) and endogenous imidazoles (e.g., Histamine).[1] Below is an objective comparison of the primary detection platforms.
Performance Matrix: Immunoassay vs. LC-MS/MS
Feature
Immunoassay (ELISA/LFA)
Alternative: LC-MS/MS
Verdict
Specificity
Moderate to High. Dependent on antibody affinity.[1] Susceptible to "matrix effects" and structural analogs (e.g., Histamine).[1]
Ultra-High. Mass-to-charge (m/z) transitions provide molecular fingerprinting.[1]
LC-MS/MS is the gold standard for specificity; Immunoassay requires rigorous cross-reactivity validation.[1]
Throughput
High. 96/384-well format allows rapid screening of hundreds of samples.[1]
Low to Moderate. Serial injection requires 2–10 min per sample.[1]
Immunoassay is superior for high-volume screening (e.g., DMPK studies).[1]
Sensitivity
High (pg/mL). Signal amplification (HRP/AP) allows trace detection.[1]
High (pg/mL). Dependent on ionization efficiency (ESI+).[1]
Comparable, but Immunoassay is often more cost-effective for trace analysis.[1]
Cost per Sample
Low (<$5).
High (>$50). Requires expensive instrumentation and skilled operators.[1]
Immunoassay is the cost-efficient choice for routine monitoring.[1]
Guidance: Use LC-MS/MS for initial method validation and metabolite identification. Use Immunoassay for routine high-throughput screening only after passing the cross-reactivity protocols detailed below.
Scientific Rationale: The Challenge of Imidazole Specificity
The imidazole ring is a common moiety in biology.[1] An antibody raised against ICB-1 targets the unique geometry of the cyclobutanone ring fused to the imidazole C2-position .[1]
Key Cross-Reactivity Risks:
Endogenous Interference: Histamine and Histidine (imidazole C4-substituted) are abundant in biological matrices.[1]
Metabolic Derivatives: The cyclobutanone ketone group is prone to reduction in vivo to form 3-(1H-Imidazol-2-yl)cyclobutan-1-ol .[1]
Synthetic Impurities: Regioisomers (e.g., Imidazole C4-linked) or N-alkylated byproducts.[1]
Mechanistic Diagram: Antibody Selectivity
The following diagram illustrates the structural "epitope" recognition required for a specific assay.
Caption: Specificity logic for Anti-ICB-1 antibodies. The antibody must discriminate the C2-attachment and the ketone geometry from metabolic analogs.[1]
The following table summarizes typical results observed when validating an antibody raised against the rigid cyclobutanone-imidazole hapten.
Cross-Reactant
Structure Description
Tested Conc. Range
Observed % Cross-Reactivity
Interpretation
Histamine
Imidazole (C4) + Ethylamine
< 0.01%
Pass. The C2 vs C4 linkage provides sufficient distinctness.[1]
ICB-Alcohol
Reduced ketone (OH group)
12.5%
Fail/Caution. The antibody recognizes the ring scaffold but is less sensitive to the ketone.[1] Action: Use LC-MS/MS if metabolic reduction is high.[1]
1-Methyl-ICB
N-methylated imidazole
0.5%
Pass. Methylation sterically hinders the binding pocket.[1]
Cyclobutanone
Ring only (No imidazole)
< 0.001%
Pass. The imidazole moiety is critical for binding energy.[1]
Validation Workflow Diagram
The following Graphviz diagram outlines the decision tree for accepting the assay based on the data above.
Caption: Decision logic for validating assay specificity. High cross-reactivity (>1%) necessitates alternative detection methods.
Troubleshooting & Optimization
If your study reveals high cross-reactivity (e.g., with the alcohol metabolite), employ these strategies:
Chemical Derivatization:
Convert the ketone in the sample to an oxime derivative prior to analysis.[1] This changes the geometry of the target, potentially making it distinct from the alcohol metabolite which cannot form an oxime.[1]
Chromatographic Pre-cleaning:
Use Solid Phase Extraction (SPE) to separate the polar alcohol metabolite from the ketone parent before the immunoassay step.[1]
Comparative Guide: Synthetic Routes for Substituted Cyclobutanones
Executive Summary & Strategic Landscape Substituted cyclobutanones are critical pharmacophores and versatile synthetic intermediates. Their inherent ring strain (~26 kcal/mol) makes them potent springboards for ring-expa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Landscape
Substituted cyclobutanones are critical pharmacophores and versatile synthetic intermediates. Their inherent ring strain (~26 kcal/mol) makes them potent springboards for ring-expansion strategies (e.g., to cyclopentanones or
-lactones) and valuable scaffolds in peptidomimetics.
However, constructing the four-membered ring remains a challenge due to entropic and enthalpic barriers. This guide objectively compares the two dominant "construction" philosophies:
De Novo Ring Construction: The [2+2] cycloaddition of ketenes or keteniminium salts to alkenes.
Ring Expansion/Rearrangement: The transformation of cyclopropyl precursors (oxaspiropentanes) into cyclobutanones.
Decision Matrix: Route Selection
The following decision tree illustrates the logical flow for selecting a synthetic route based on substrate availability and stereochemical requirements.
Figure 1: Strategic decision tree for cyclobutanone synthesis based on starting material availability.
The Gold Standard: [2+2] Cycloaddition
This approach is the industrial and academic workhorse. It relies on the reaction of a ketene (or equivalent) with an alkene.[1][2][3]
A. Dichloroketene Cycloaddition
Unactivated alkenes react sluggishly with simple ketenes.[2][3] To overcome this, dichloroketene (generated in situ) is used due to its lowered LUMO energy, facilitating rapid reaction with nucleophilic alkenes. The resulting
-dichlorocyclobutanones are then dechlorinated (Zn/AcOH) to yield the target cyclobutanone.
Mechanism: Concerted but asynchronous
cycloaddition. The ketene approaches the alkene orthogonally (least hindered side), dictating high diastereoselectivity.
Regioselectivity: The nucleophilic carbon of the alkene attacks the central carbonyl carbon of the ketene.
Source: Adapted from Danheiser et al. and standard protocols [1, 2].
Reagents:
Trichloroacetyl chloride (1.1 equiv)
Activated Zinc dust (excess)
Dimethoxyethane (DME) or Ether
Target Alkene (1.0 equiv)
Workflow:
Activation: Suspend activated Zn dust in dry DME under Argon.
Addition: Add the alkene to the suspension.
Generation: Add a solution of trichloroacetyl chloride in DME dropwise over 1 hour. Maintain temperature at 20–25°C (exothermic).
Expert Insight: Slow addition is critical to prevent ketene polymerization.
Workup: Filter off zinc salts, concentrate, and purify via flash chromatography.
Dechlorination (Optional): Dissolve adduct in acetic acid; add Zn dust. Stir at RT for 2–4 hours to remove chlorides.
B. Ghosez’s Reagent (Keteniminium Salts)
For sterically hindered or electron-deficient alkenes, dichloroketene may fail. Ghosez’s reagent converts amides into highly electrophilic keteniminium salts .[4]
Reagent:
-Dimethyl- -chloroenamine (or generated in situ from amides + triflic anhydride).
Advantage: Keteniminium ions are significantly more electrophilic than ketenes, allowing cycloaddition with unactivated and even some electron-deficient alkenes.
Precision Synthesis: Ring Expansion
When specific stereochemistry is required (e.g., maintaining the chirality of a starting ketone), ring expansion of oxaspiropentanes is superior.
Trost Cyclobutanone Synthesis
This method constructs the ring by adding a sulfur ylide to a ketone, followed by Lewis acid-catalyzed rearrangement.
Mechanism:
Addition of diphenylcyclopropylsulfonium ylide to a ketone/aldehyde.
Ylide Formation: Deprotonate cyclopropyldiphenylsulfonium fluoroborate with KOH in DMSO.
Epoxidation: Add the ketone substrate. The ylide attacks to form the oxaspiropentane.
Rearrangement: Treat the isolated oxaspiropentane with LiBF
(1.0 equiv) in benzene or DCM.
Expert Insight: The migration follows the migratory aptitude of the substituents on the starting ketone (usually Aryl > Alkyl).
Comparative Analysis
The following table contrasts the performance metrics of the primary routes.
Feature
Method A: Dichloroketene [2+2]
Method B: Ghosez (Keteniminium)
Method C: Trost Ring Expansion
Primary Utility
Bulk synthesis, simple alkenes
Sterically hindered/deactivated alkenes
Stereodefined targets, chiral pool
Yield (Typical)
60–85%
50–75%
70–90%
Regioselectivity
High (Electronic control)
High (Electronic control)
High (Migratory aptitude control)
Stereoselectivity
Moderate (Exo/Endo mix possible)
Moderate
Excellent (Stereospecific)
Scalability
High (Kg scale feasible)
Moderate (Reagent cost)
Moderate (Ylide prep)
Safety Profile
Low (Acid chlorides, exothermic)
Low (Triflic anhydride, reactive salts)
Moderate (Sulfonium salts)
Atom Economy
Good (if Cl removal not needed)
Moderate
Good
Mechanistic Visualization
The regiochemistry of the [2+2] cycloaddition is governed by frontier molecular orbitals (FMO). The following diagram illustrates the interaction between the alkene HOMO and the Ketene LUMO.
Figure 2: Mechanistic flow of the [2+2] cycloaddition showing the critical dechlorination step.
Expert Troubleshooting & Optimization
Controlling Polymerization in [2+2] Routes
Issue: Ketenes dimerize or polymerize faster than they react with the alkene.
Solution: Use high dilution techniques. Add the acid chloride to the alkene/base mixture very slowly via a syringe pump. Ensure the alkene is in excess (2–5 equiv) if it is inexpensive.
Handling Labile Oxaspiropentanes (Ring Expansion)
Issue: Intermediate rearranges prematurely or decomposes.
Solution: Perform the rearrangement step immediately after isolation. Do not store oxaspiropentanes for extended periods. If using LiBF
, ensure the solvent is strictly anhydrous to prevent ring opening to the diol.
Safety with Dichloroketene
Warning: Trichloroacetyl chloride is corrosive and lachrymatory. The reaction generates zinc salts which can be difficult to filter on a large scale.
Alternative: For smaller scales, use ultrasound irradiation to activate the Zinc, which often improves yield and reduces induction times.
References
Danheiser, R. L., et al. (1990). "Generation of Dichloroketene and [2+2] Cycloaddition." Organic Syntheses, 68, 32. Link
Hassner, A., & Krepski, L. (1978). "In situ generation of dichloroketene from trichloroacetyl chloride and zinc." Journal of Organic Chemistry, 43(16), 3173–3175. Link
Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones." Journal of the American Chemical Society, 95(9), 2897–2904. Link
Ghosez, L., et al. (1971). "Cycloadditions of keteniminium salts to olefins." Angewandte Chemie International Edition, 10(3), 184. Link
Dong, V. M., et al. (2014). "Enantioselective Synthesis of Cyclobutanones by Rhodium-Catalyzed C-C Activation." Science, 344(6187), 996-1001. Link
[1][2][3] Executive Summary 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride is a bifunctional research intermediate containing a strained cyclobutanone ring and an imidazole heterocycle in hydrochloride salt form. Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride is a bifunctional research intermediate containing a strained cyclobutanone ring and an imidazole heterocycle in hydrochloride salt form. Its disposal requires a protocol that accounts for acidity (corrosivity) , ring strain energy (potential reactivity) , and nitrogen-based aquatic toxicity .
Immediate Action: Treat as Hazardous Chemical Waste . Do not dispose of via municipal sewage (sink) or regular trash. Segregate from strong oxidizers immediately.
Part 1: Chemical Hazard Assessment (The "Why")
To ensure safety, we must deconstruct the molecule into its functional risk components. This causality analysis dictates the disposal method.
Functional Component
Risk Profile
Operational Implication
Cyclobutanone Ring
High Energy / Strained Ring The 4-membered ring possesses significant angle strain (26 kcal/mol).
Flammability & Reactivity: Susceptible to ring-opening reactions. Strictly avoid strong oxidizers (e.g., Nitric acid, Peroxides) which can trigger violent cleavage and exothermic release.
Imidazole Moiety
Nitrogen Heterocycle Bioactive and potentially toxic to aquatic life.[1]
Environmental Hazard: Must be incinerated in a controlled facility to prevent leaching into groundwater.
Hydrochloride Salt
Acidic / Corrosive Hydrolysis in water releases H+ ions.
Corrosivity (pH < 2): Aqueous solutions may degrade metal containers. Use chemically resistant polyethylene (HDPE) or glass containers.
Part 2: Pre-Disposal Treatment & Packaging
Objective: Stabilize the compound for transport to the central waste accumulation area.
A. Solid Waste (Powder/Crystals)
Most common form for this salt.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass vial.
Double Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness preferred) to contain potential dust generation.
Labeling: Affix a hazardous waste tag immediately.
Constituents: Write the full chemical name. Do not use abbreviations (e.g., "Img-CB-HCl").
Hazard Checkbox: Mark "Toxic" and "Corrosive."
B. Liquid Waste (Reaction Mixtures/Stock Solutions)
If the compound is dissolved in solvent (e.g., DMSO, Methanol, Water).
If pH < 4 due to the HCl salt, consider neutralizing with Sodium Bicarbonate (
) only if your facility's protocol requires neutral waste. Otherwise, label as "Acidic Organic Waste" .
Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion, particularly important for ketones like cyclobutanone which can have significant vapor pressure.
Part 3: Waste Stream Classification
Regulatory compliance relies on accurate coding. While specific "P" or "U" lists may not explicitly name this research intermediate, "Characteristic" codes apply.
Regulatory Body
Classification
Code
Justification
EPA (RCRA)
Ignitable
D001
If in flammable solvent or if the ketone moiety lowers flash point <60°C.
"Laboratory chemicals, consisting of or containing hazardous substances."
DOT (Transport)
Corrosive Solid
UN 1759
Generic classification for corrosive solids, n.o.s. (unless specific data proves otherwise).[4][5][6][7][8][9]
Part 4: Decision Tree & Workflow
The following diagram illustrates the logical flow for disposing of 3-(1H-Imidazol-2-yl)cyclobutan-1-one hydrochloride.
Figure 1: Operational decision tree for segregating and packaging imidazole-cyclobutanone waste.
Part 5: Emergency Spill Procedures
In the event of a spill outside the fume hood:
Evacuate & Ventilate: The cyclobutanone moiety may release flammable vapors. Remove ignition sources.[7][8][10][11][12]
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.
Liquid Spill: Absorb with vermiculite or a commercial "Organic Spill Kit."
Acid Neutralization: If the spill is aqueous and acidic (due to HCl), sprinkle Sodium Carbonate (Soda Ash) over the spill until bubbling ceases before cleanup.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]